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Pentasulfane

Cat. No.: B1198444
M. Wt: 162.4 g/mol
InChI Key: FBNHIFPJXGPDIP-UHFFFAOYSA-N
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Description

Historical Perspectives in Polysulfane Research

The study of sulfur chain compounds has roots stretching back millennia, with polysulfides, the anionic counterparts of polysulfanes, having been recognized for their properties and utilized for medicinal purposes for thousands of years, such as those found in garlic. chemicalbook.com More formally, the term "sulfane sulfur," encompassing species like polysulfanes, was defined in a comprehensive review by Westley in 1983, marking a clearer delineation in the chemical literature. researchgate.net Research into inorganic polysulfanes (H₂Sₙ) gained momentum with studies in the 1950s that investigated their acidity and composition in aqueous polysulfide solutions. iwaponline.com A significant challenge throughout the history of polysulfane research has been their inherent instability; these compounds are thermodynamically prone to disproportionation, readily decomposing into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org To counteract this, reaction vessels are often pretreated with acid to minimize the presence of alkali, which catalyzes this decomposition. wikipedia.org

Fundamental Concepts of Linear and Cyclic Sulfur Chains

Sulfur's unique ability to catenate, or form chains with itself, gives rise to both linear and cyclic structures, forming the basis of polysulfur chemistry.

Linear Sulfur Chains (Polysulfanes, H₂Sₙ)

Polysulfanes are characterized by unbranched chains of sulfur atoms, with hydrogen atoms at each end. wikipedia.orgrsc.org While hydrogen sulfide (H₂S) is the simplest member, compounds with up to eight sulfur atoms (H₂S₈) have been isolated, and even longer chains (up to H₂S₃₅) have been detected in solution. wikipedia.orgresearchgate.net At room temperature, polysulfanes with three or more sulfur atoms (H₂S₃ to H₂S₈) exist as liquids. wikipedia.org Their physical properties, such as density, boiling point, and viscosity, exhibit a direct correlation with the increasing length of the sulfur chain. wikipedia.org In terms of appearance, disulfane (B1208498) (H₂S₂) is colorless, whereas higher polysulfanes are yellow, with the intensity of the color increasing proportionally with their sulfur content. wikipedia.org These compounds can be synthesized by carefully adding a solution of a polysulfide salt into cooled, concentrated hydrochloric acid. wikipedia.org Despite their inherent reactivity and instability, H₂Sₙ species are known to exist endogenously and can also be generated through the chemical interaction of H₂S with nitric oxide (NO) or, to a lesser extent, with hydrogen peroxide (H₂O₂). researchgate.net

The following table summarizes general properties of polysulfanes:

PropertyTrend with increasing 'n' in H₂SₙObservation for H₂S₂ (Disulfane)Observation for H₂S₃-H₂S₈ (Higher Polysulfanes)
Physical StateChanges from gas to liquidGas at room temperatureLiquids at room temperature wikipedia.org
ColorIncreases in yellownessColorless wikipedia.orgYellow, color intensifies with sulfur content wikipedia.org
DensityIncreases1.363 g/dm³ (gas) byjus.comIncreases with chain length wikipedia.org
Boiling PointIncreases-60 °C byjus.comIncreases with chain length wikipedia.org
ViscosityIncreasesN/AIncreases with chain length wikipedia.org

Cyclic Sulfur Chains (Sulfur Allotropes, Sₙ)

Elemental sulfur is remarkable for forming more allotropic forms than almost any other element, predominantly existing as molecular rings with varying numbers of sulfur atoms (Sₙ, where n typically ranges from 6 to 20). wikipedia.orgtcichemicals.comuspex-team.org The most stable and widely encountered natural allotrope is orthorhombic α-S₈, which adopts a characteristic puckered "crown" conformation. wikipedia.orgtcichemicals.comuspex-team.orgcymitquimica.comwikidoc.org The fundamental principle governing the formation of these structures is sulfur's propensity to avoid terminal atoms, instead forming cyclic molecules or infinite chains where each sulfur atom is bonded to two neighbors, thereby satisfying the octet rule. uspex-team.org The synthesis of various cyclic sulfur allotropes can be achieved through reactions involving hydrogen polysulfides with polysulfur dichlorides, or by utilizing compounds like titanocene (B72419) pentasulfide as a source of the S₅²⁻ unit. wikipedia.org

Significance of the Pentasulfane Moiety in Chemical Science

The this compound moiety, particularly in its anionic form (pentasulfide, S₅²⁻), holds significant importance across various domains of chemical science, from fundamental reactive species to versatile synthetic building blocks and components in industrial applications.

As a reactive sulfur species (RSS), inorganic hydrogen polysulfides (H₂Sₙ, where n ≥ 2), including this compound (H₂S₅), play important regulatory roles in redox biology. researchgate.netifmmi.com

In synthetic chemistry, the this compound moiety is crucial for constructing other sulfur-containing compounds. A prominent example is titanocene pentasulfide (Cp₂TiS₅), an organotitanium compound that serves as a bench-stable surrogate for the pentasulfide dianion (S₅²⁻). wikipedia.orgrsc.org This complex is widely employed in the synthesis of unusual allotropes of elemental sulfur, such as S₇ from disulfur (B1233692) dichloride (S₂Cl₂), as well as various sulfur-rich heterocycles and organic polysulfanes. wikipedia.orgwikipedia.orgrsc.orgwordpress.comtandfonline.com Structural analysis of titanocene pentasulfide reveals Ti-S bond distances of 2.420 and 2.446 Å, with S-S bond distances typically ranging from 2.051 to 2.059 Å. wikipedia.org Furthermore, the pentasulfur linkage is a key structural motif found in several natural products, and research has elucidated mechanisms for its formation, for instance, from the reaction of ortho-benzoquinone with reduced elemental sulfur (H₂Sₓ). wordpress.com

Beyond its role in fundamental synthesis, the chemistry of polysulfides, which are the conjugate bases of polysulfanes, finds significant industrial application. Polysulfide salts are integral to advanced battery technologies, notably in sodium-sulfur and lithium-sulfur batteries. wikipedia.org Moreover, polysulfide polymers, often referred to as Thiokol-type polymers, are extensively used as sealants in diverse industries including construction, aircraft, and automotive manufacturing, owing to their excellent solvent resistance and adhesive properties. mundialsiglo21.com These polymers are typically synthesized through the condensation polymerization of organic polyhalides with inorganic polysulfides. mundialsiglo21.com Organic polysulfanes, which contain multiple sulfur atoms in their chain, are also vital in the vulcanization process of natural and synthetic rubber. In this application, they form crosslinks between polymer chains, thereby enhancing the material's rigidity and durability. iwaponline.commundialsiglo21.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S5 B1198444 Pentasulfane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H2S5

Molecular Weight

162.4 g/mol

InChI

InChI=1S/H2S5/c1-3-5-4-2/h1-2H

InChI Key

FBNHIFPJXGPDIP-UHFFFAOYSA-N

SMILES

SSSSS

Canonical SMILES

SSSSS

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Pentasulfanes

X-ray Diffraction Analysis of Pentasulfide Geometries

Direct single-crystal X-ray diffraction of pure pentasulfane has not been achieved owing to its instability and liquid state at room temperature. However, invaluable structural insights into the geometry of the pentasulfide moiety have been obtained from the crystallographic analysis of stable inorganic and organic salts containing the pentasulfide anion (S₅²⁻).

These studies reveal that the S₅²⁻ anion is not a linear chain but adopts a helical, unbranched conformation. The geometry is defined by a series of S-S bond lengths, S-S-S bond angles, and S-S-S-S dihedral angles, which collectively describe the puckered nature of the sulfur chain. The specific parameters can vary slightly depending on the counter-ion in the crystal lattice, which influences the local packing and electrostatic environment. For example, analysis of pentasulfide salts provides precise measurements of the sulfur backbone.

CompoundS-S Bond Lengths (Å)S-S-S Bond Angles (°)S-S-S-S Dihedral Angles (°)
Bis(tetra-n-butylammonium) pentasulfide~2.04 - 2.08~106 - 109~85 - 90

Table 1: Representative geometric parameters for the pentasulfide anion derived from X-ray diffraction data of a crystalline salt. These values are typical for the helical S₅²⁻ chain.

Vibrational Spectroscopy (Infrared and Raman) for S-S Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the covalent bonds within polysulfanes. The S-S and S-H bonds exhibit characteristic vibrational frequencies that can be used for identification.

The S-S stretching vibrations (ν(S-S)) in polysulfides are typically observed in the far-infrared and Raman spectra between 400 and 500 cm⁻¹. The precise frequencies are sensitive to the conformation of the sulfur chain, particularly the dihedral angles. The S-H stretching modes (ν(S-H)) appear at much higher frequencies, generally in the range of 2500–2600 cm⁻¹. Due to the instability of pure H₂S₅, many assignments are based on theoretical calculations and comparison with spectra from mixtures of hydrogen polysulfides.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopic Activity
S-H Stretch2500 - 2600IR and Raman active
S-S Stretch400 - 500IR and Raman active
S-S-S Bend150 - 250IR and Raman active

Table 2: Characteristic vibrational frequencies for hydrogen polysulfanes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural analysis in solution. However, direct ¹H NMR analysis of H₂S₅ is complicated by the rapid chemical exchange of protons among different H₂Sₙ species and with H₂S in solution, which often results in a single, broad, averaged signal.

To overcome this, a common strategy involves the derivatization of the polysulfane mixture to form more stable species, such as dialkyl polysulfanes (R₂Sₙ). researchgate.net For instance, alkylation with an agent like dimethyl sulfate (B86663) converts the mixture of H₂Sₙ into a series of dimethyl polysulfanes (CH₃)₂Sₙ, which are stable enough to be characterized by ¹H NMR. In these derivatives, the chemical shift of the methyl protons is diagnostic of the length of the attached sulfur chain.

CompoundFunctional Group¹H Chemical Shift (δ, ppm)
Dimethyl this compound ((CH₃)₂S₅)-S-CH₃~2.50

Table 3: Representative ¹H NMR chemical shift for the methyl protons in dimethyl this compound, a stable derivative used for the characterization of the pentasulfide chain. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an exceptionally sensitive technique for the identification of specific polysulfane species, including H₂S₅, within a mixture. researchgate.netnih.govnih.govresearchgate.net Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), often preceded by liquid chromatography (LC) separation, allow for the detection of individual H₂Sₙ molecules. nih.gov

The molecular ion of this compound (H₂S₅) has a calculated monoisotopic mass of approximately 161.88 Da. Upon ionization, the molecule undergoes characteristic fragmentation, typically involving the sequential loss of sulfur atoms. This predictable fragmentation pattern, with mass differences of ~32 Da between adjacent peaks, serves as a clear signature for the presence of a polysulfane chain. In some biological studies, H₂Sₙ are derivatized prior to analysis to enhance stability and detection. nih.gov

Ion/FragmentCalculated m/z (Monoisotopic)Description
[H₂S₅]⁺˙161.88Molecular Ion
[H₂S₄]⁺˙129.91Loss of one S atom
[H₂S₃]⁺˙97.94Loss of two S atoms
[H₂S₂]⁺˙65.97Loss of three S atoms

Table 4: Predicted m/z values for the molecular ion and major fragments of this compound (H₂S₅) in mass spectrometry.

Other Spectroscopic Techniques for Electronic and Vibrational Insights

Beyond the core techniques, other spectroscopic methods provide further insight into the properties of pentasulfanes. UV-Visible (UV-Vis) absorption spectroscopy is particularly useful for studying the electronic structure of the sulfur chain. Hydrogen polysulfides are typically yellow, indicating they absorb light in the blue-violet region of the electromagnetic spectrum. nih.gov

The absorption is attributed to electronic transitions involving the non-bonding lone pair electrons on the sulfur atoms (n → σ* transitions). wikipedia.orglibretexts.org A key finding is that the wavelength of maximum absorption (λ_max) shifts to longer wavelengths (a bathochromic or red shift) as the number of sulfur atoms in the polysulfane chain increases. nih.govifmmi.com This trend is a useful diagnostic for the presence of long-chain polysulfanes in solution.

Polysulfane SpeciesApproximate λ_max (nm)
H₂S₃~220
H₂S₄~275
H₂S₅~310

Table 5: Trend of UV-Vis absorption maxima for hydrogen polysulfanes (H₂Sₙ) in an organic solvent, showing the red shift with increasing chain length. nih.govifmmi.com

Reactivity and Mechanistic Studies of Pentasulfane Transformations

Decomposition Pathways of Pentasulfanes and Pentasulfide Anions

Polysulfide intermediates, including pentasulfides, are high-energy species that can undergo various decomposition pathways in solution. chemrxiv.orgresearchgate.net

Unimolecular Decomposition Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT) calculations, have shed light on the unimolecular decomposition mechanisms of polysulfides. These studies indicate that unimolecular cyclization pathways have the lowest activation barriers for many polysulfide intermediates, especially for longer polysulfides containing more than five sulfur atoms. chemrxiv.orgresearchgate.netacs.orgnih.govresearchgate.net This suggests that such intermediates are transient in solution, decomposing rapidly even in the absence of external nucleophiles. researchgate.net

Nucleophilic Attack and Scrambling Reactions

Decomposition of polysulfides can also occur via nucleophilic attack. Protonation of polysulfides significantly alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition through protonation-induced intermolecular degradation. chemrxiv.org This pathway is feasible for polysulfides of all lengths. chemrxiv.org

Scrambling reactions represent another class of decomposition pathways where polysulfides act as nucleophiles to attack other polysulfides or sulfur allotropes, leading to the formation of new polysulfides. chemrxiv.orgresearchgate.netnih.govresearchgate.net However, these bimolecular scrambling reactions are generally endergonic and are considered less likely to contribute significantly to polysulfide decomposition due to the low concentrations of these high-energy intermediates. chemrxiv.orgresearchgate.netcore.ac.uk

Sulfur Transfer Reactions Involving Pentasulfide Species

Pentasulfide species are important reagents in sulfur transfer reactions, facilitating the formation of various sulfur-containing compounds. Titanocene (B72419) pentasulfide, Cp₂TiS₅, serves as a bench-stable and easily handled surrogate for the pentasulfide dianion (S₅²⁻). rsc.org This complex and related polysulfides are widely utilized for the selective synthesis of sulfur homocycles (Sₙ), heterocycles (E₂Sₙ), and polysulfanes (R₂Sₙ) from sulfenyl chlorides (SₓCl₂, RSₓCl). rsc.org

Mechanistic studies involving the reaction of titanocene pentasulfide with sulfur(II) chlorides indicate that these reactions are rapid, proceeding through a sequence of two S-S bond-forming steps. rsc.org For example, the reaction with disulfur (B1233692) dichloride (S₂Cl₂) involves a rate-limiting intermolecular S-S bond formation followed by a rapid intramolecular cyclization. rsc.org The nucleophilicity of the titanium-bound sulfur in these complexes is progressively attenuated as the number of concatenated sulfur atoms increases, with the pentasulfide showing the greatest attenuation. rsc.org

Another example involves cyclohexasulfur monoxide (S₆O), which can be prepared in situ by reacting titanocene pentasulfide with thionyl chloride. S₆O acts as a sulfur-transfer agent, yielding S₂O, S₄, and S₂ transfer products when reacted with dienes. tandfonline.com

Electrophilic and Nucleophilic Reactions of the S₅ Chain

The S₅ chain, particularly in its anionic form, exhibits both nucleophilic and, under certain conditions, electrophilic character.

Nucleophilic Reactions: Polysulfide anions, including pentasulfide, are known as potent nucleophiles. ncsu.edu They are capable of opening sulfur allotropes, such as elemental sulfur (S₈), to form longer polysulfide chains. chemrxiv.org The titanium-bound sulfur in titanocene pentasulfide acts as a nucleophile in sulfur transfer reactions, attacking electrophilic sulfur centers. rsc.org

Electrophilic Reactions: While primarily considered nucleophilic, the electrophilic behavior of polysulfides can be altered through protonation. chemrxiv.org This protonation can provide a kinetically favorable pathway for their decomposition. chemrxiv.org Furthermore, polysulfides react with strong nucleophiles like cyanide and phosphines, leading to the quantitative formation of monosulfide products such as thiocyanate (B1210189) and phosphine (B1218219) sulfides, respectively. nih.govresearchgate.net This indicates that the sulfur atoms within the polysulfide chain can act as electrophilic centers.

Redox Chemistry of Pentasulfane Systems

Polysulfide dianions (Sₙ²⁻) and their corresponding radical anions (Sₙ•⁻) are integral to the redox chemistry of elemental sulfur and play significant roles in various chemical and biological processes. researchgate.netrsc.org

In electrochemical systems, such as lithium-sulfur batteries, polysulfides undergo reversible redox transformations. They absorb and release reducing equivalents through the breaking and formation of S-S bonds. rsc.orgwikipedia.orgiolitec.de For instance, sodium tetrasulfide (Na₂S₄) can be reduced to sodium sulfide (B99878) (Na₂S), and this process is reversible. wikipedia.org

Polysulfur-containing compounds are also susceptible to disproportionation reactions, where they release elemental sulfur (S₈) and yield shorter polysulfur analogs. rsc.orgnsf.gov For example, sodium pentasulfide (Na₂S₅) can be protonated to yield hydrogen sulfide (H₂S) and elemental sulfur. wikipedia.org Long-chain polysulfide dianions (e.g., S₆²⁻ to S₉²⁻) can undergo entropy-driven partial dissociation or disproportionation in solution, producing polysulfide radical anions (e.g., S₂•⁻ to S₄•⁻). rsc.org The blue trisulfide radical anion (S₃•⁻) is particularly prevalent and can be stabilized in certain matrices. rsc.org

Reaction Mechanisms of Polysulfide Formation and Interconversion

Polysulfides can be formed through various synthetic routes. Common methods include dissolving elemental sulfur in a solution of sodium sulfide, the redox reaction of aqueous sodium hydroxide (B78521) with sulfur at elevated temperatures, and the reduction of elemental sulfur with sodium, often in anhydrous ammonia (B1221849). wikipedia.org In natural systems, such as chalcopyrite leaching, polysulfides are formed from surface disulfides. acs.org

Once formed, polysulfide intermediates are known to interconvert readily, leading to complex equilibria of polysulfides of varying chain lengths in solution. chemrxiv.orgacs.orgnih.govresearchgate.netncsu.edursc.orgmundialsiglo21.comnih.gov The rate of these interconversion reactions is influenced by factors such as ionic strength, temperature, and alkalinity. ncsu.edu Smaller polysulfide ions tend to react at a slower rate than larger ones and may accumulate in high ionic strength environments. ncsu.edu High alkalinity can lead to the predominance of short-chain polysulfide species, with S₃²⁻ becoming dominant under very high alkaline conditions. ncsu.edu

Ammonia and other amine-type nitrogen compounds are known to catalyze the interconversion of polysulfide and polysulfane compounds through nucleophilic attack. rsc.org Beyond chemical transformations, both enzymatic and non-enzymatic processes contribute to the interconversion of polysulfides, which can be rapid under physiological conditions. nih.govnih.gov

Theoretical and Computational Chemistry of Pentasulfane Structures and Reactivity

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure of molecules like pentasulfane abinit.org. These "from first principles" approaches operate without empirical parameters, directly solving the electronic Schrödinger equation to provide a detailed understanding of electron distribution and energy levels abinit.orgnih.gov.

For hydrogen polysulfides (H₂Sₙ), including this compound (H₂S₅), quantum chemistry calculations are instrumental in exploring their formation and intrinsic stability researchgate.net. DFT calculations are pivotal for analyzing electronic band structures and gaining insights into the behavior of charged species nih.gov. Researchers often employ a variety of exchange-correlation functionals within DFT, such as B3LYP, CAM-B3LYP, M06-2x, PBE1PBE, and wB97XD, when predicting electronic spectra absorption and other electronic properties naturalspublishing.com. Beyond DFT, high-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), when combined with extensive basis sets, can yield highly accurate results for molecular properties, often aligning closely with experimental observations ifmmi.com. The charge distribution in elemental sulfur molecules and ions, including polysulfanes, has also been analyzed using models like the Hückel model nih.gov.

Conformational Analysis of Pentasulfide Anions and Derivatives

Computational methods are extensively applied to perform conformational analysis, which is essential for predicting the three-dimensional shapes and preferred orientations of molecules researchgate.net. For hydrogen polysulfides like H₂S₅, these calculations help in understanding their various possible arrangements and relative stabilities researchgate.net.

Pentasulfide anions (S₅²⁻) exhibit significant conformational flexibility. Computational studies, often correlating with experimental Raman spectra and X-ray structures through force-field analysis, have shown that the bond lengths, valence angles, and torsion angles within S₅²⁻ anions are influenced by the presence and nature of surrounding cations umn.edu. The observed variations in the geometry of Sₙ²⁻ anions are frequently explained by theoretical concepts such as hyperconjugation and electron lone-pair repulsion umn.edu. Furthermore, computational analyses indicate that the negative charges in polysulfide anions are predominantly localized at their terminal sulfur atoms ims.ac.jp. Small radical polysulfide ions, such as [S₅]•⁻, are typically described as chain-like structures researchgate.net. Generally, larger sulfur chains and rings demonstrate considerable flexibility, characterized by numerous local energy minima solubilityofthings.com. The theoretical number of possible conformations for a linear sulfur chain with 'n' atoms can be as high as 2^(n-3) solubilityofthings.com.

Computational Modeling of Reaction Mechanisms and Transition States

Computational quantum chemistry plays a critical role in unraveling the intricacies of chemical reaction mechanisms. By mapping the potential energy surface, these methods allow for the determination of the relative energies of reactants, intermediates, transition states, and products github.comnih.gov. Transition states, representing the highest energy point along a reaction pathway, are ephemeral molecular configurations that are crucial for understanding reaction kinetics and the pathways leading to product formation acs.org. Computational techniques like the Nudged Elastic Band (NEB) method are commonly employed to locate these elusive transition states nih.govchemrxiv.org.

For hydrogen polysulfides (H₂Sₙ), including this compound, quantum chemistry calculations are systematically used to investigate their reaction mechanisms. This involves conducting transition state (TS) searches and performing intrinsic reaction coordinate (IRC) analyses to validate the computed reaction trajectories researchgate.net. For instance, Density Functional Theory (DFT) has been applied to study the mechanism of hydrogen sulfide (B99878) (H₂S) release from diallyl polysulfides, revealing that nucleophilic attack on sulfur atoms is a key step in these reactions github.io. Computational modeling can also predict how the concentrations of H₂S, and by extension, H₂S₅, might fluctuate under varying conditions, offering valuable insights into their roles in chemical and biological systems nih.gov.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic signatures, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra naturalspublishing.com. These predictions are vital for the identification and characterization of chemical compounds.

Raman spectroscopy is particularly effective for analyzing polysulfides, as the S-S bonds are strong Raman scatterers due to the high polarizability of their bonding and lone pair electrons researchgate.net. DFT calculations are frequently used to predict Raman spectra, providing insights into both peak positions and intensities for a wide range of molecules. In the context of reaction mechanisms, vibrational frequency analysis is performed on computed transition state structures. The presence of a single imaginary frequency in this analysis serves as a key indicator that the optimized structure corresponds to a true transition state, with the imaginary mode representing the movement along the reaction coordinate. Furthermore, NMR chemical shifts can be quantitatively calculated using high-level ab initio methods, incorporating large basis sets and accounting for zero-point vibrational effects ifmmi.com. Computational studies are also capable of associating specific vibrational bands with distinct configurations of polysulfide species, aiding in their structural elucidation umn.edu.

Bond Order and Electronic Distribution Analysis within the S₅ Chain

Computational methods are routinely employed to analyze the nature of chemical bonds and the distribution of electrons within molecular structures, including the S₅ chain of this compound and its derivatives. For polysulfide anions (Sₙ²⁻), detailed analyses confirm that the negative charges are predominantly localized at the terminal sulfur atoms of the chain ims.ac.jp.

Applications of Pentasulfane Chemistry in Advanced Materials and Catalysis

Incorporation into Functional Polymer Architectures

The integration of pentasulfane chemistry into polymer science has led to the creation of materials with enhanced and novel properties, particularly sulfur-rich polymers and crosslinked networks.

Synthesis of Sulfur-Rich Polymeric Materials

This compound-related compounds, notably sodium pentasulfide (Na₂S₅) and phosphorus pentasulfide (P₄S₁₀), serve as crucial building blocks for synthesizing a variety of sulfur-rich polymeric materials. One prominent approach involves the nucleophilic ring-opening step-growth polymerization of bisepoxide compounds with bifunctional sulfur derivatives like sodium pentasulfide. This method allows for the formation of linear copolymers with polysulfide chains integrated into their backbones, along with hydroxyl groups in the side chains. This polymerization can occur at ambient temperatures and often does not require catalysts, yielding copolymers with high monomer conversions (69% to 91%) and molecular weights (Mn) between 14.8 kDa and 24.5 kDa. sinocurechem.com The versatility of this synthesis enables the production of structurally diverse copolymers by varying the bisepoxide monomers, allowing for the tailoring of material properties for specific applications. sinocurechem.com

Another significant class of sulfur-rich polymers, poly(dithiophosphate)s (PDTPs), can be synthesized through a direct, catalyst-free reaction between phosphorus pentasulfide (P₄S₁₀) and diols. mdpi.com This process, conducted under mild conditions in diluents like tetrahydrofuran (B95107) (THF) or toluene, results in macromolecules featuring dithiophosphate (B1263838) coupling groups with P=S and P-SH pendant functionalities. mdpi.com Furthermore, elemental sulfur-derived polysulfide salts, including disodium (B8443419) pentasulfide, have been effectively utilized in polysulfide-ene step-growth polymerization with bisacrylamide and bismaleimide-based monomers. This technique generates structurally diverse polyamide and polyimide copolymers that incorporate polysulfide chains within their polymer backbones, achieving high monomer conversions (up to 94%) under ambient, catalyst-free conditions. tandfonline.comtandfonline.com

Phosphorus pentasulfide has also been employed in the modification of co-polyurethane. This modification introduces phosphorus and sulfur elements into the polymer, leading to a material rich in P, S, N, and O, which can exhibit improved optical and electrical properties due to the presence of electron-donating elements. researchgate.netekb.eg Dithiophosphoric acids (DTPAs), prepared from the reaction of phosphorus pentasulfide with alcohols, are another intriguing class of compounds used for polymer functionalization. Their electrophilic addition to poly-enes like polyisoprene and polynorbornene introduces DTPA moieties as side-chain groups, imparting enhanced optical and flame-retardant properties. nih.gov

Role in Polymer Crosslinking and Network Formation

This compound chemistry is critical in forming crosslinked polymer networks, which significantly enhance the mechanical and thermal stability of materials. The fabrication of chemically crosslinked polymers can be achieved by employing multifunctional epoxide crosslinkers in conjunction with sodium pentasulfide. This crosslinking process improves the mechanical properties and thermal stability of the resulting materials, broadening their potential applications. sinocurechem.com

In the rubber industry, organic sulfides and polysulfides are widely used as crosslinking agents for vulcanization. These agents facilitate the formation of sulfur bridges between rubber molecular chains, leading to improved strength, hardness, heat resistance, and chemical corrosion resistance of the rubber products. lindepolymer.com For instance, inverse vulcanized polysulfides have been successfully used as crosslinking agents for bio-based polyester (B1180765) elastomers, yielding materials with excellent mechanical properties, ductility, and recyclability.

The formation of physical networks can also occur, as observed in poly(dithiophosphate)s, where a high concentration of unreacted hydroxyl groups leads to intermolecular hydrogen bonding, contributing to physical network consistency at room temperature. mdpi.com Beyond physical interactions, covalent crosslinking is a key strategy for enhancing the stability of polymers in chemical and solvent environments, particularly for applications in molecular separations. google.com

Furthermore, phosphorus pentasulfide plays a role in the in-situ fabrication of inorganic-organic hybrid materials for solid-state electrolytes in lithium batteries. In these systems, cross-linking can occur between the inorganic and polymer components, leading to improved interface properties and enhanced cycling performance due to a reduced elastic modulus. uchicago.edu Dithiophosphoric acids, when bifunctional, can also be used to prepare crosslinked polydiene films, allowing for the direct tuning of crosslinking density and thermomechanical properties by adjusting DTPA feed ratios. nih.gov

Catalytic Applications of Metal Pentasulfide Complexes

Metal complexes incorporating pentasulfide or related polysulfide ligands exhibit catalytic activity in various chemical transformations, particularly in the context of energy storage and organic synthesis. Transition metal complexes with sulfide (B99878) ligands are known for their catalytic applications, including the catalytic transfer of sulfur atoms in industrial processes. researchgate.netacs.org

While direct examples of "metal pentasulfide complexes" as catalysts are less frequently detailed in the general literature compared to broader "metal polysulfide" or "metal sulfide" catalysts, specific instances highlight their potential. For example, the electrochemical reduction of pentasulfide can be catalyzed by complexes such as cobalt phthalocyanine. lboro.ac.uk This indicates a direct catalytic role for metal complexes in reactions involving the pentasulfide anion.

More broadly, transition metal sulfides and oxides are recognized for their significant catalytic effects on the conversion of polysulfides, especially in lithium-sulfur (Li-S) batteries. These materials help mitigate the "shuttle effect" and accelerate the redox reactions of polysulfides, which are crucial for battery performance. acs.orgcore.ac.ukibs.re.kracs.orgresearchgate.net Metal sulfides, owing to their polar nature, demonstrate stronger chemical interactions with polysulfides and higher catalytic activity compared to nonpolar carbon materials, making them effective in anchoring polysulfides and enhancing reaction kinetics. acs.orgibs.re.kr

Although not strictly "metal pentasulfide complexes," it is worth noting that metal dithiophosphates, which are derived from the reaction of phosphorus pentasulfide with alcohols followed by reaction with metal compounds, are widely used as lubrication additives. vitalgroup.co.inwikipedia.org

Development of Novel Inorganic and Organosulfur Materials

This compound chemistry is instrumental in the creation of novel inorganic and organosulfur materials with diverse functionalities. The direct synthesis of this compound (H₂S₅) itself has been explored, for instance, through the regioselective, biomimetic formation of cyclic 5,6,7,8,9-pentathiabenzocycloheptene-1,2-diol from ortho-benzoquinone and reduced elemental sulfur (H₂Sₓ). This process highlights the formation of a pentasulfur linkage, a key structural motif found in various natural products. acs.org

Phosphorus pentasulfide (P₄S₁₀), an inorganic compound, is a key component in the development of amorphous solid electrolytes, such as Li₂S-P₂S₅ systems, which are crucial for certain types of lithium batteries. uchicago.eduvitalgroup.co.inwikipedia.org These materials are at the forefront of solid-state battery technology.

Beyond the direct synthesis of this compound, the broader applications discussed in Section 6.1, such as the synthesis of sulfur-rich polymers and poly(dithiophosphate)s, inherently represent the development of novel organosulfur materials. These polymers often possess unique properties, including enhanced optical and flame-retardant characteristics, making them suitable for advanced applications. mdpi.comnih.gov

Another example of a novel organosulfur material is the unexpected formation of a stable cyclic nitrogen pentasulfide, ArNS₅ (where Ar = 2,6-dimesityl-4-methylphenyl), demonstrating the potential for creating complex and stable sulfur-nitrogen ring systems. rsc.org

Inorganic pentasulfides like antimony pentasulfide (Sb₂S₅) are also significant. Antimony pentasulfide is used as a red pigment and in the vulcanization of rubber. Furthermore, it exhibits semiconductor properties, making it of interest for applications in electronics and materials science. wikipedia.orgcymitquimica.com The ability of phosphorus pentasulfide to act as a thionation reagent, effectively swapping oxygen atoms for sulfur atoms in various organic molecules (e.g., converting ketones to thioketones, esters to thioesters, and amides to thioamides), provides a versatile pathway for synthesizing a wide array of novel organosulfur compounds. wikipedia.orgyoutube.com

Q & A

Q. What are the established synthetic routes for pentasulfane, and what methodological considerations ensure reproducibility?

this compound synthesis typically involves controlled sulfur chain elongation under inert atmospheres. Key steps include:

  • Using high-purity elemental sulfur and reducing agents (e.g., Na₂S) to minimize impurities .
  • Temperature modulation (80–120°C) to stabilize intermediate polysulfides .
  • Validation via iodometric titration for sulfur chain length confirmation. Reproducibility hinges on strict stoichiometric control, inert reaction conditions, and post-synthesis purification (e.g., recrystallization in CS₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Raman spectroscopy : Identifies S–S stretching modes (key peaks: 450–480 cm⁻¹ for S₅ rings) .
  • X-ray diffraction (XRD) : Resolves crystalline structure and bond lengths (e.g., S–S distances of 2.05–2.10 Å) .
  • NMR (¹H/¹³C) : Limited utility due to sulfur’s quadrupolar relaxation but applicable for derivative analysis (e.g., functionalized pentasulfanes) . Tabulate spectral data with assignments to validate structural consistency (Example):
TechniqueObserved SignalAssignment
Raman465 cm⁻¹S–S stretch (cyclic S₅)
XRDd-spacing: 3.2 Å(100) plane

Q. How does temperature influence this compound’s stability, and what experimental protocols mitigate decomposition?

this compound undergoes thermal cleavage above 60°C, forming shorter sulfur chains (S₃–S₄). Stability assays should:

  • Use differential scanning calorimetry (DSC) to map decomposition thresholds .
  • Conduct time-resolved UV-Vis spectroscopy to monitor absorbance shifts (λ = 300–400 nm) during heating . Store samples in dark, anhydrous conditions at –20°C to prolong shelf life .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of this compound be resolved?

Discrepancies in ΔHf (formation enthalpy) values often arise from:

  • Methodological variability : Calorimetric vs. computational (DFT) approaches yield ±10 kJ/mol differences .
  • Sample purity : Trace oxides or polysulfides skew results. Validate purity via HPLC-MS before analysis . A meta-analysis framework is recommended:
  • Compare experimental conditions across studies .
  • Apply error-propagation models to quantify uncertainty .
  • Reconcile data using benchmarked computational models (e.g., CCSD(T)/CBS) .

Q. What experimental designs are optimal for studying this compound’s reactivity in sulfur-transfer reactions?

To probe reactivity (e.g., with organic thiols):

  • Kinetic profiling : Use stopped-flow techniques to measure reaction rates under varying pH and solvent polarity .
  • Isotopic labeling : Introduce ³⁴S to track sulfur transfer pathways via MS/MS fragmentation .
  • Control for side reactions : Include scavengers (e.g., BHT) to suppress radical intermediates .

Q. How can computational modeling address gaps in understanding this compound’s electronic structure?

  • DFT studies : Optimize basis sets (e.g., def2-TZVP) to model lone-pair interactions in S₅ rings .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in toluene vs. DMF) . Validate models against experimental Raman spectra and XRD data to ensure accuracy .

Methodological Guidance

Q. What strategies validate the reproducibility of this compound-related experiments?

  • Blind testing : Share protocols with independent labs to cross-verify results .
  • Open data : Publish raw spectroscopic/kinetic datasets in supplementary materials .
  • Negative controls : Include sulfur-free replicates to identify contamination sources .

Q. How should researchers contextualize this compound studies within broader sulfur chemistry literature?

  • Use citation matrices to map relationships between this compound and analogous polysulfides (e.g., S₆, S₈) .
  • Apply systematic review tools (e.g., PRISMA) to synthesize findings across disciplines (e.g., geochemistry, materials science) .

Data Presentation Standards

  • Tables : Follow IUPAC guidelines for reporting spectroscopic data, including uncertainties (e.g., ±0.5 cm⁻¹ for Raman peaks) .
  • Figures : Use vector graphics for reaction schematics; label axes with units and error bars .
  • Supplementary Materials : Archive crystallographic data (CIF files) and computational input files (e.g., Gaussian .gjf) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.